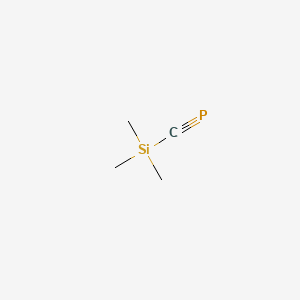![molecular formula C22H26ClN5O5 B14443919 Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate CAS No. 73157-51-4](/img/structure/B14443919.png)
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate is a complex organic compound characterized by its aromatic structure and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process includes:
Diazotization: The initial step involves the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-acetamido-4-aminobenzene under alkaline conditions to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with butyl 2-methylpropanoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or amines.
Major Products
Oxidation: Formation of carboxylic acids and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated aromatic compounds.
科学研究应用
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound’s diazenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- Butyl 2-[3-acetamido-4-[(2-bromo-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
- Butyl 2-[3-acetamido-4-[(2-fluoro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
Uniqueness
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
属性
CAS 编号 |
73157-51-4 |
|---|---|
分子式 |
C22H26ClN5O5 |
分子量 |
475.9 g/mol |
IUPAC 名称 |
butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C22H26ClN5O5/c1-5-6-11-33-21(30)22(3,4)25-15-7-9-19(20(12-15)24-14(2)29)27-26-18-10-8-16(28(31)32)13-17(18)23/h7-10,12-13,25H,5-6,11H2,1-4H3,(H,24,29) |
InChI 键 |
ATNMFDKDZQKKBF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(C)(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


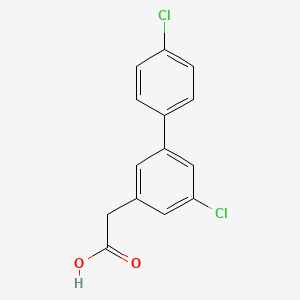
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)

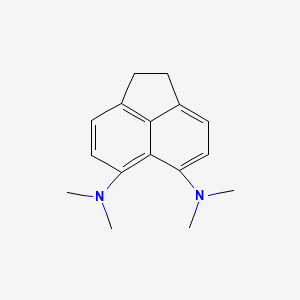
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
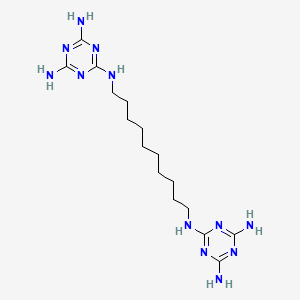

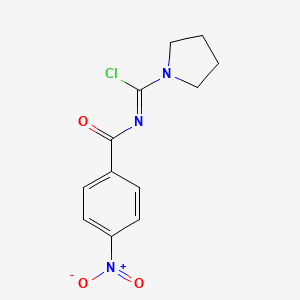
![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
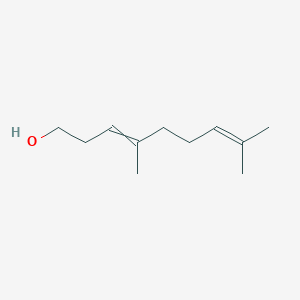
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
